Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Addressing complexity in catalyst design: From volcanos and scaling to more sophisticated design strategies
Materials Horizons ( IF 15.717 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.surfrep.2023.100597
Volcano plots and scaling relations are commonly used to design catalysts and understand catalytic behavior. These plots are a useful tool due to their robust and simple analysis of catalysis; however, catalysts that follow the volcano plot paradigm have an inherent limit to their performance. Scaling and Brønsted-Evans-Polanyi (BEP) relations, which are linear correlations in reaction energetics, force tradeoffs when optimizing catalysts, which leads to this limit on performance. Therefore, materials and design strategies that are not limited by volcano plots and scaling relations are of high interest, and this is the focus of this Report. We first give an overview of volcano plots and scaling relations. Deviations from scaling relations and the volcano plot and their causes are discussed in more detail. Finally, design strategies that do not rely on the volcano plot paradigm are reviewed.
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Exploring 2D materials at surfaces through synchrotron-based core-level photoelectron spectroscopy
Materials Horizons ( IF 15.717 ) Pub Date: 2023-01-28 , DOI: 10.1016/j.surfrep.2023.100586
The interest in understanding and controlling the properties of two-dimensional materials (2DMs) has fostered in the last years a significant and multidisciplinary research effort involving condensed matter physics and materials science. Although 2DMs have been investigated with a wide set of different experimental and theoretical methodologies, experiments carried out with surface-science based techniques were essential to elucidate many aspects of the properties of this family of materials. In particular, synchrotron-based X-ray photoelectron spectroscopy (XPS) has been playing a central role in casting light on the properties of 2DMs, providing an in-depth and precise characterization of these materials and helping to elucidate many elusive and intricate aspects related to them. XPS was crucial, for example, in understanding the mechanism of growth of several 2DMs at surfaces and in identifying the parameters governing it. Moreover, the chemical sensitivity of this technique is crucial in obtaining knowledge about functionalized 2DMs and in testing their behavior in several model chemical reactions. The achievements accomplished so far in this field have reached a maturity point for which a recap of the milestones is desirable. In this review, we will showcase relevant examples of studies on 2DMs for which synchrotron-based XPS, in combination with other techniques and state-of-the-art theoretical modeling of the electronic structure and of the growth mechanisms, was essential to unravel many aspects connected to the synthesis and properties of 2DMs at surfaces. The results highlighted herein and the methodologies followed to achieve them will serve as a guidance to researchers in testing and comparing their research outcomes and in stimulating further investigations to expand the knowledge of the broad and versatile 2DMs family.
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Single atom doping in 2D layered MoS2 from a periodic table perspective
Materials Horizons ( IF 15.717 ) Pub Date: 2022-07-15 , DOI: 10.1016/j.surfrep.2022.100567
Molybdenum Disulfide (MoS2) is a well-known transition metal dichalcogenide with a hexagonal structure arrangement analogous to graphene. Two dimensional (2D) MoS2 has attracted wide attention in various applications such as energy storage, catalysis, sensing, energy conversion and optoelectronics due to its unique properties including tunable bandgap, substantial carrier mobility, outstanding mechanical strength and dangling-bond free basal surface. Moreover, MoS2 has shown an excellent capability to be a host for foreign atoms which tune its physicochemical properties. Herein, currently known structural changes in the MoS2 crystals introduced by various single atom dopants coming from all over the chemical table of elements are reviewed. Accompanying electrical, optical and magnetic properties of such structures are discussed in detail. Potential applications of the doped MoS2 are introduced briefly as well. The review concentrates on the recent state-of-the-art results obtained mostly by the high resolution scanning transmission electron microscopy (STEM), such as high angle annular dark field (HAADF) imaging as well as scanning probe microscopy (SPM) such as scanning tunneling microscopy (STM). These techniques have been used to decipher dopant positions and other sub-atomic structural changes introduced to the MoS2 structure by isolated dopants.
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Electrokinetic mechanism of wettability alternation at oil-water-rock interface
Materials Horizons ( IF 15.717 ) Pub Date: 2018-01-09 , DOI: 10.1016/j.surfrep.2018.01.001
Design of ions for injection water may change the wettability of oil-brine-rock (OBR) system, which has very important applications in enhanced oil recovery. Though ion-tuned wettability has been verified by various experiments, the mechanism is still not clear. In this review paper, we first present a comprehensive summarization of possible wettability alteration mechanisms, including fines migration or dissolution, multicomponent ion-exchange (MIE), electrical double layer (EDL) interaction between rock and oil, and repulsive hydration force. To clarify the key mechanism, we introduce a complete frame of theories to calculate attribution of EDL repulsion to wettability alteration by assuming constant binding forces (no MIE) and rigid smooth surface (no fines migration or dissolution). The frame consists of three parts: the classical Gouy-Chapman model coupled with interface charging mechanisms to describe EDL in oil-brine-rock systems, three methods with different boundary assumptions to evaluate EDL interaction energy, and the modified Young-Dupré equation to link EDL interaction energy with contact angle. The quantitative analysis for two typical oil-brine-rock systems provides two physical maps that show how the EDL interaction influences contact angle at different ionic composition. The result indicates that the contribution of EDL interaction to ion-tuned wettability for the studied system is not quite significant. The classical and advanced experimental work using microfabrication is reviewed briefly on the contribution of EDL repulsion to wettability alteration and compared with the theoretical results. It is indicated that the roughness of real rock surface may enhance EDL interaction. Finally we discuss some pending questions, perspectives and promising applications based on the mechanism.
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Angle-resolved desorption and removal of surface nitrogen in deNOx
Materials Horizons ( IF 15.717 ) Pub Date: 2018-08-01 , DOI: 10.1016/j.surfrep.2018.07.001
This paper reports on recent progress on angle-resolved desorption leading to structure-sensitive desorption dynamics. The sensitivity is exemplified in NO and N2O reduction on Pd and Rh surfaces. The energy partitioning in the repulsive desorption of hyper-thermal products into their rotational and translational modes is an indispensable concept to examine the structure of a reaction site from desorbing molecules because it connects the structure of a transition state with each energy of desorbed products. The extent of the energy partitioning will be derived from the desorption-angle dependences of both the rotational and translational energies at each vibrational state. Such energy analysis has never been completed for any thermal reactive desorption. A new type of measurement is thus proposed. Additionally, we discuss the inadequate use of the detailed balance principle in desorption dynamics, which has prevented desorption dynamics from being sensitive to surface structures.
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Surface chemistry of hot electron and metal-oxide interfaces
Materials Horizons ( IF 15.717 ) Pub Date: 2021-06-08 , DOI: 10.1016/j.surfrep.2021.100532
Fundamental mechanisms for energy conversion and dissipation on surfaces and at interfaces have been significant issues in the community of surface science. Electronic excitation in exothermic chemical reactions or photon absorption involves the generation of energetic or hot electrons that are not in thermal equilibrium via non-adiabatic electronic excitation. A number of experimental and theoretical studies have demonstrated the influence of excited hot electrons on atomic and molecular processes, and it is a key moderator in the surface energy conversion process. The charge transfer through the metal-oxide interfaces has a significant impact on catalytic performance in mixed metal-oxide catalysts. In order to understand the influence of hot electrons and metal-oxide interfaces on the surface reactions, various detection schemes of exoelectron detection, including metal-insulator-metal and metal-semiconductor Schottky diodes, have been developed. Catalysts coupled with surface plasmons exhibit peculiar catalytic performance related to hot electron flow. In this review, we outline recent research efforts to relate hot electron flow with surface reactions occurring at metal-oxide interfaces. We report recent studies on the observation of hot electrons and the correlation between hot electrons and catalytic activity and selectivity on metallic surfaces. We show recent results from studies of surface reactions on nanocatalysts coupled with surface plasmons, where hot electron transport is the key process in energy dissipation and conversion processes.
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Atom scattering as a probe of the surface electron-phonon interaction at conducting surfaces
Materials Horizons ( IF 15.717 ) Pub Date: 2022-01-31 , DOI: 10.1016/j.surfrep.2022.100552
An atomic projectile colliding with a surface at kinetic energies in the thermal or hyperthermal range interacts with and is reflected by the electronic density well in front of the first layer of target atoms, and it is generally accepted that the repulsive interaction potential is proportional to the density of electrons extending outside the surface. This review develops a complete treatment of the elastic and inelastic scattering of atoms from a conducting surface in which the interaction with the electron density and its vibrations is treated using electron-phonon coupling theory. Starting from the basic principles of formal scattering theory, the elastic and inelastic scattering intensities are developed in a manner that identifies the small overlap region in the surface electron density where the projectile atom is repelled. The effective vibrational displacements of the electron gas, which lead to energy transfer through excitation of phonons, are directly related to the vibrational displacements of the atomic cores in the target crystal via electron-phonon coupling. The effective Debye-Waller factor for atom-surface scattering is developed and related to the mean square displacements of the atomic cores. The complex dependence of the Debye-Waller factor on momentum and energy of the projectile, including the effects of the attractive adsorption well in the interaction potential, are clearly defined. Applying the standard approximations of electron-phonon coupling theory for metals to the distorted wave Born approximation leads to expressions which relate the elastic and inelastic scattering intensities, as well as the Debye-Waller factor, to the well known electron-phonon coupling constant λ. This treatment reproduces the previously obtained result that the intensities for single phonon inelastic peaks in the scattered spectra are proportional to the mode specific mass correction components λQ,ν defined by the relationship λ = 〈λQ,ν〉. The intensities of elastic diffraction peaks are shown to be a weighted sum over the λQ,ν, and the Debye-Waller factor can also be expressed in terms of a similar weighted summation. In the simplest case the Debye-Waller exponent is shown to be proportional to λ and for simple metals, metal overlayers, and other kinds of conducting surfaces values of λ are extracted from available experimental data. This dependence of the elastic and inelastic scattering, and that of the Debye-Waller factor, on the electron-phonon coupling constant λ shows that measurements of elastic and inelastic spectra of atomic scattering are capable of revealing detailed information about the electron-phonon coupling mechanism in the surface electron density.
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Noncontact atomic force microscopy: Bond imaging and beyond
Materials Horizons ( IF 15.717 ) Pub Date: 2020-11-03 , DOI: 10.1016/j.surfrep.2020.100509
It was a long-cherished dream for chemists to take a direct look at chemical bonding, a fundamental component of chemistry. This dream was finally accomplished by the state-of-the-art noncontact atomic force microscopy (NC-AFM) equipped with qPlus force sensors and carbon monoxide (CO) functionalized tips. The resolved interconnectivity between atoms and molecules in NC-AFM frequency shift images is interpreted as chemical bonding, providing essential knowledge of the bond length, bond angle and even bond order. The featured contrast of different chemical bonds can serve as fingerprints for further interpretation of chemical structures toward unknown species synthesized on surfaces. This breakthrough enriches characterization tools for surface science and brings our understanding of on-surface reactions to a new level. Beyond bond imaging, the application of NC-AFM has been extended to quantifying interatomic interactions, identifying three-dimensional nanostructures, manipulating molecules and reactions, as well as determining molecular electronic characteristics. Moreover, some recent efforts address the improvement of the usability and versatility of the bond-resolved NC-AFM technique, including high-resolution molecular investigation on bulk insulators, application-specific tip modification, stable bond imaging above liquid helium temperature and autonomous experimentation implemented by artificial intelligence.
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Solvent effects on catalytic reactions and related phenomena at liquid-solid interfaces
Materials Horizons ( IF 15.717 ) Pub Date: 2021-09-28 , DOI: 10.1016/j.surfrep.2021.100541
Catalytic reactions involve the direct interaction of reactants, intermediates and products with the catalyst surface. We not only need to control the atomic structure and electronic properties of the active site, but also explore the multiple molecular interactions that occur beyond the active site; they play an essential role in altering the binding and reactivity of surface species. In liquid-phase catalysis, solvents provide additional degrees of freedom in the design of the catalytic process for desirable activity and selectivity. The multi-faceted effects of solvents have a profound impact on the catalyst performance by restricting the mass transfer to the site, tuning the chemical potential of the surface species, competing for active sites, stabilizing the initial and transition states, and causing mechanistic changes by participating in the kinetically relevant elementary steps. This review addresses the different aspects of solvent effects, using a few prototype solid-liquid interfaces to illustrate these fundamental features. Recent experimental and computational studies that provide new insight at the molecular level are examined. Solvent structures in the proximity of the catalyst surface are discussed along with their influence in molecular binding and reaction at the solid-liquid interfaces. Furthermore, opportunities to alter such a solid-liquid interaction by tuning the wettability of the catalyst surfaces are explored.
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Confined on-surface organic synthesis: Strategies and mechanisms
Materials Horizons ( IF 15.717 ) Pub Date: 2019-05-15 , DOI: 10.1016/j.surfrep.2019.05.001
On-surface synthesis has been one of the hottest research fields in surface science in the last decade, owing to its great potential for bottom-up synthesis of functional molecules and covalent nanomaterials. Compared to classical in-solution chemistry, all of the on-surface reactions are done without solvent, thus very minimal byproducts and no limitation of solubility are involved. However, because of its typically required ultra-high vacuum conditions, where only limited catalysts can be used, a key challenge for on-surface synthesis is the precise control of the reaction pathway. Countless efforts have been made for controllable synthesis of target chemical structures on surfaces by distinct strategies. These strategies can be summarized under following aspects: 1) rational choice of surfaces; 2) template effects based on two-dimensional (2D) environments; 3) on-surface thermodynamic and kinetic controls; 4) the participation of chemisorbed nonmetal adatoms on surfaces. This report reviews the recent progress toward the control of on-surface synthesis and raises a series of questions at the end, which deserve further explorations in the future.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.60 52 Science Citation Index Expanded Not
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